

Application Notes & Protocols: Electrocatalytic Oxygen Evolution Reaction on LaNiO₃

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Compound of Interest

Compound Name: *Lanthanum nickel oxide*

Cat. No.: B13748301

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxygen evolution reaction (OER) is a critical process in renewable energy technologies such as water splitting for hydrogen production and rechargeable metal-air batteries. However, its sluggish kinetics necessitate the use of efficient and robust electrocatalysts. Perovskite oxides, with the general formula ABO_3 , have emerged as a promising class of non-precious metal catalysts due to their compositional flexibility, tunable electronic structures, and cost-effectiveness.^{[1][2]} Among them, Lanthanum Nickelate ($LaNiO_3$) is particularly noteworthy for its high intrinsic conductivity and catalytic activity for the OER in alkaline media.^{[1][3]}

The catalytic activity of $LaNiO_3$ is attributed to the Ni^{3+} cations at the B-site, which possess a favorable eg orbital filling (equal to 1) that allows for optimal binding energy with OER intermediates.^{[1][4]} Under OER operating conditions, the surface of $LaNiO_3$ often undergoes dynamic reconstruction to form a more active nickel oxyhydroxide (NiOOH) layer, which is widely considered the true catalytic site.^{[3][4][5]} Furthermore, recent studies suggest that lattice oxygen within the perovskite structure can participate directly in the reaction mechanism, offering a pathway to further enhance activity.^{[6][7]}

These application notes provide detailed protocols for the synthesis of $LaNiO_3$ powder, fabrication of working electrodes, and standardized electrochemical evaluation for the OER.

Data Presentation: OER Performance of LaNiO₃-Based Electro catalysts

The following table summarizes key performance metrics for various LaNiO₃-based catalysts to facilitate comparison. The overpotential required to achieve a current density of 10 mA cm⁻² (η @ 10 mA cm⁻²) is a benchmark for catalytic activity, while the Tafel slope indicates the reaction kinetics.

Catalyst	Overpotential (η) @ 10 mA cm ⁻² (mV)	Tafel Slope (mV dec ⁻¹)	Electrolyte	Reference
Porous LaNiO ₃ Thin Film	367	Not Reported	1 M KOH	[8]
Dense LaNiO ₃ Thin Film	478	Not Reported	1 M KOH	[8]
LaNiO ₃ (H ₂ - reduced, surface defects)	380	70.8	1 M KOH	[9][10]
LaNiO ₃ (Unreduced)	Not Reported	139	1 M KOH	[10]
LaNiO ₃ Nanorods	363	Not Reported	1 M KOH	[2]
0.25Fe- LaNiO ₃ /FeOOH Heterostructure	284	69	1 M KOH	[2]
LaNiO ₃ @LaCoO ₃ Composite	400	120.3	1 M KOH	[11]

Experimental Protocols

This protocol describes a common and scalable method for synthesizing polycrystalline LaNiO₃ powder.[1]

Materials:

- Lanthanum(III) nitrate hexahydrate ($\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Nickel(II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Sodium carbonate (Na_2CO_3)
- Sodium bicarbonate (NaHCO_3)
- Deionized (DI) water
- Ethanol

Procedure:

- Precursor Solution: Prepare an aqueous solution by dissolving stoichiometric amounts of $\text{La}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ and $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ in DI water. (e.g., 0.1 M of each).
- Precipitating Agent: Prepare a separate aqueous solution of Na_2CO_3 and NaHCO_3 (e.g., 0.2 M total concentration).
- Precipitation: Slowly add the precursor solution dropwise into the vigorously stirred precipitating agent solution at room temperature. A precipitate will form immediately.
- Aging: Continue stirring the mixture for 1-2 hours to ensure complete precipitation and aging of the precursor hydroxides/carbonates.
- Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid repeatedly with DI water until the filtrate is neutral ($\text{pH} \approx 7$), followed by a final wash with ethanol to remove excess water.
- Drying: Dry the washed precipitate in an oven at 80-100 °C overnight.
- Calcination: Transfer the dried powder to a ceramic crucible and calcine it in a muffle furnace in air. A typical calcination profile involves ramping the temperature to 700-800 °C and holding for 4-6 hours to form the crystalline LaNiO_3 perovskite phase.^[9]

- Characterization: The resulting black powder should be characterized by X-ray diffraction (XRD) to confirm phase purity and scanning electron microscopy (SEM) to analyze morphology.

This protocol outlines the steps for preparing a catalyst-coated working electrode and performing standard electrochemical measurements in a three-electrode setup.

Materials & Equipment:

- Synthesized LaNiO_3 powder
- Conductive carbon black (e.g., Vulcan XC-72)
- Nafion® perfluorinated resin solution (5 wt%) or PVDF binder
- Isopropanol and DI water
- Working electrode substrate (e.g., Glassy Carbon (GC) disk, Nickel Foam, FTO glass)
- Counter electrode (e.g., Pt wire or graphite rod)
- Reference electrode (e.g., Ag/AgCl, Hg/HgO, or Saturated Calomel Electrode (SCE))
- Electrolyte: 0.1 M or 1.0 M KOH solution
- Potentiostat/Galvanostat

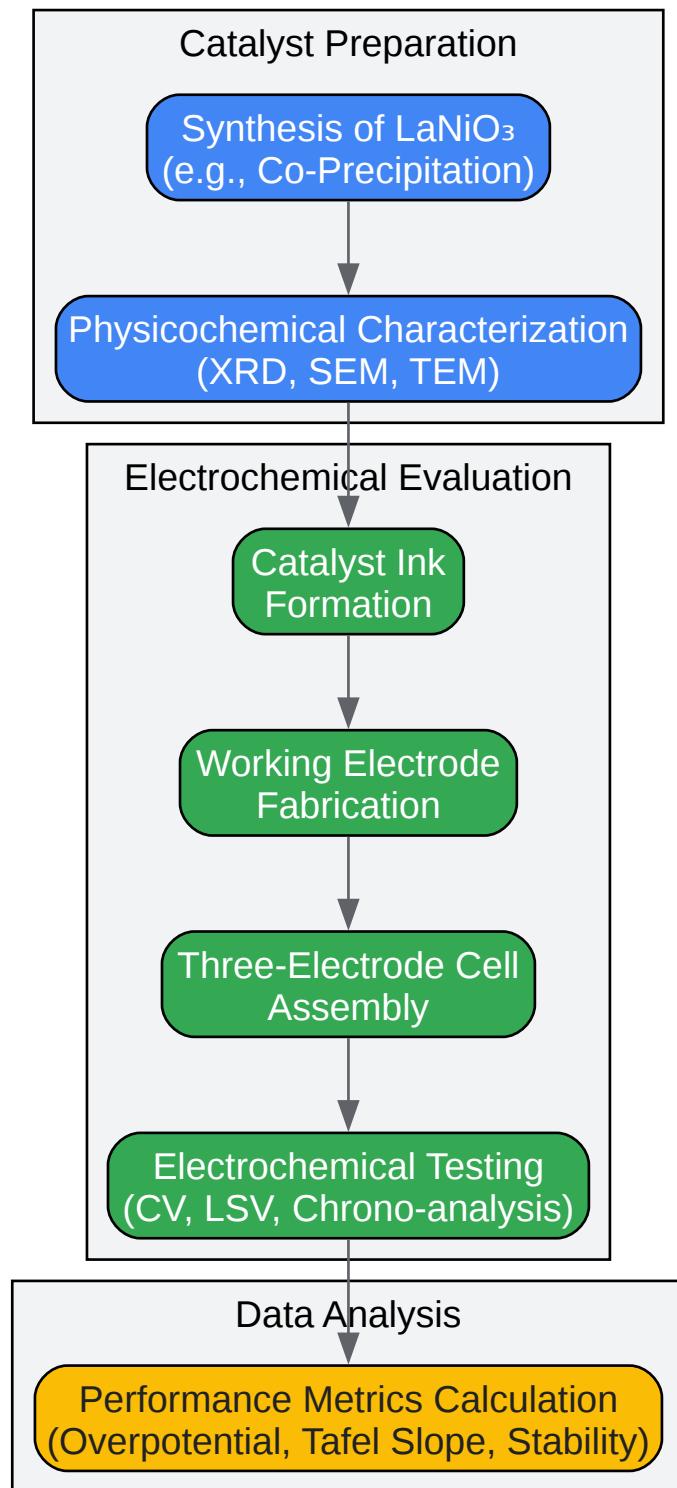
Procedure:

- Catalyst Ink Preparation:
 - Weigh 5 mg of LaNiO_3 catalyst and 1 mg of conductive carbon black into a small vial.
 - Add 1 mL of a 3:1 v/v isopropanol/DI water solution.
 - Add 40 μL of 5 wt% Nafion® solution as a binder.
 - Sonicate the mixture in an ultrasonic bath for 30-60 minutes to form a homogeneous catalyst ink.

- Working Electrode Fabrication:
 - Polish the surface of the GC disk electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 μm), then sonicate in DI water and ethanol to clean.
 - Using a micropipette, drop-cast a specific volume (e.g., 5-10 μL) of the catalyst ink onto the polished GC surface to achieve a target loading (e.g., \sim 0.2-0.5 mg cm^{-2}).
 - Allow the electrode to dry completely at room temperature.
- Electrochemical Measurements:
 - Assemble a three-electrode electrochemical cell with the prepared working electrode, counter electrode, and reference electrode. Fill the cell with O_2 -saturated KOH electrolyte.
 - Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: $E(\text{RHE}) = E(\text{Ref}) + E^\circ(\text{Ref}) + 0.059 \times \text{pH}$.
 - Catalyst Activation: Perform cyclic voltammetry (CV) for 20-50 cycles at a scan rate of 50-100 mV s^{-1} in the potential window of interest (e.g., 1.0 to 1.7 V vs. RHE) to activate the catalyst surface.[\[4\]](#)
 - OER Polarization Curve: Record a linear sweep voltammetry (LSV) curve at a slow scan rate (e.g., 5 mV s^{-1}) to measure OER activity. The resulting data must be corrected for the uncompensated solution resistance (iR-correction). The overpotential (η) is calculated as $\eta = E(\text{RHE}) - 1.23 \text{ V}$.
 - Tafel Analysis: The Tafel slope is determined by plotting η versus $\log(j)$ from the steady-state polarization data. The linear portion of this plot is fitted to the Tafel equation ($\eta = b \cdot \log(j) + a$), where b is the Tafel slope.
 - Stability Test: Assess catalyst durability using chronopotentiometry (constant current density, e.g., 10 mA cm^{-2}) or chronoamperometry (constant potential) for an extended period (e.g., 10-24 hours), monitoring the change in potential or current density over time.[\[4\]](#)[\[11\]](#)

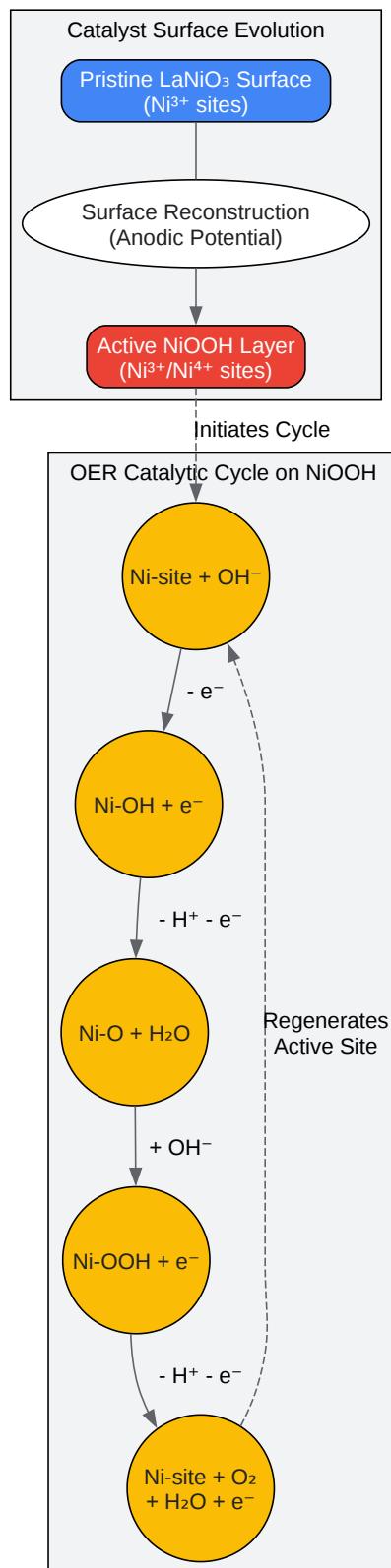
Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for OER catalyst evaluation and the proposed mechanism of OER on the LaNiO_3 surface.



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Caption: Experimental workflow for OER studies on LaNiO_3 catalysts.



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